molecular formula C16H18N2O4S B5758375 N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No. B5758375
M. Wt: 334.4 g/mol
InChI Key: NEHHOFVWXIHEJT-UHFFFAOYSA-N
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Description

N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as Mecam, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied as a potential treatment for diabetes and cancer.

Mechanism of Action

N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have hypoglycemic effects, making it a potential treatment for diabetes. In addition, N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide. Another area of research is the investigation of N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide and its effects on different biological systems.
Conclusion
N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide is a chemical compound that has potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, hypoglycemic, and anti-cancer properties make it a promising candidate for the treatment of several diseases. Further research is needed to fully understand the mechanism of action of N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide and to develop more efficient synthesis methods and derivatives with improved properties.

Synthesis Methods

N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide is synthesized by reacting 4-methylbenzenesulfonyl chloride with N-(4-methoxybenzyl)glycine in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-3-9-15(10-4-12)23(20,21)18-16(19)17-11-13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHHOFVWXIHEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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